molecular formula C19H17BrO4 B2380555 Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-72-9

Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2380555
CAS No.: 308295-72-9
M. Wt: 389.245
InChI Key: LPEWIPJAMJHKMR-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₇BrO₄) is a halogenated benzofuran derivative characterized by a benzyloxy group at position 5, a bromine atom at position 6, a methyl group at position 2, and an ethyl ester at position 3 of the benzofuran core . Predicted collision cross-section (CCS) values for its adducts range from 181.3 Ų ([M+H]⁺) to 186.9 Ų ([M+K]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-3-22-19(21)18-12(2)24-16-10-15(20)17(9-14(16)18)23-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEWIPJAMJHKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Benzyloxy Group Addition: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Material Science: It can be utilized in the development of organic electronic materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and functional features of ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate with related benzofuran derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound C₁₉H₁₇BrO₄ 5-OBz, 6-Br, 2-Me, 3-COOEt 389.24 Predicted CCS: 181.3–186.9 Ų
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate C₁₃H₉Br₃O₅ 4-Br, 6-(Br₂Ac), 5-OH, 2-Me, 3-COOMe 514.93 Enhanced halogenation; synthetic intermediate
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) C₁₁H₉BrO₅ 5-Br, 7-OH, 6-OMe, 2-COOMe 301.10 Cytotoxic against cancer cells
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₂₁BrO₄ 6-Br, 5-O(4-MeBz), 2-Ph, 3-COOEt 473.34 Increased lipophilicity due to 4-MeBz
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate C₂₁H₁₉BrO₄ 6-Br, 5-O(CH₂CH₂Ph), 2-Me, 3-COOEt 415.28 Alkenyl side chain enhances rigidity

Key Differences and Implications

Substituent Effects on Reactivity: The benzyloxy group in the target compound provides steric bulk and lipophilicity compared to smaller substituents like methoxy (-OMe) or hydroxy (-OH) in analogs such as Compound 4 . This may influence solubility and membrane permeability in biological systems.

Biological Activity Trends: Brominated benzofurans generally exhibit lower cytotoxicity compared to non-brominated precursors, as seen in Compound 4 and its derivatives . However, substituents like the phenylprop-2-enoxy group (in C₂₁H₁₉BrO₄) may introduce antifungal or antibacterial properties due to extended conjugation and hydrophobic interactions . The ethyl ester in the target compound may confer slower metabolic hydrolysis compared to methyl esters (e.g., Compound 4), enhancing stability in vivo .

Synthetic Utility :

  • Compounds with hydroxy groups (e.g., 5-OH in C₁₃H₉Br₃O₅) serve as intermediates for further functionalization, such as etherification or esterification, while fully substituted derivatives like the target compound are typically end products in synthetic pathways .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (predicted ~5.7) is higher than methyl esters (e.g., Compound 4: XLogP3 ~5.4) due to the ethyl group and benzyloxy substituent, suggesting greater membrane permeability .
  • Hydrogen Bonding : Analogs with free hydroxyl groups (e.g., 5-OH in C₁₃H₉Br₃O₅) exhibit stronger hydrogen-bonding capacity, which may enhance solubility in polar solvents .

Biological Activity

Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

  • Molecular Formula : C18H19BrO4
  • Molecular Weight : 373.25 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of a precursor benzofuran compound followed by the introduction of an ethoxycarbonyl group. Specific methods may vary, but they generally include:

  • Bromination : Using bromine or brominating agents in an inert atmosphere.
  • Etherification : Reacting with benzyl alcohol in the presence of a catalyst.
  • Esterification : Formation of the carboxylate through reaction with ethyl chloroformate.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli40
Methicillin-resistant S. aureus (MRSA)30

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

Research has shown that benzofuran derivatives can exhibit anti-inflammatory effects. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. In a controlled study, it was found to reduce levels of TNF-alpha and IL-6 in macrophage cultures.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics. The compound showed comparable efficacy to ciprofloxacin against certain strains of bacteria while exhibiting lower cytotoxicity in human cell lines.

Case Study 2: Anti-cancer Potential

Another investigation focused on the compound's cytotoxic effects on cancer cell lines. The results indicated that it induced apoptosis in glioma cells through mitochondrial pathways, making it a candidate for further exploration in cancer therapy.

Q & A

Q. What are the key synthetic routes for Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Functionalization : Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in a solvent such as dichloromethane .

Benzyloxy Group Introduction : Reaction with benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) in acetone or DMF .

Esterification : Final step using ethyl chloroformate or ethanol under reflux with a catalytic acid .
Key Considerations : Monitor reaction progress via TLC (solvent system: dichloromethane/methanol 9:1) and confirm purity using HPLC (>95%) .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester functionality. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.3–7.5 ppm, while the ethyl ester appears as a triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.3 ppm (CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 419.02 for C₂₀H₁₈BrO₄) .
  • X-ray Crystallography : Optional for absolute stereochemical confirmation, though limited by crystal growth challenges .

Q. What are the critical physicochemical properties of this compound?

  • Molecular Formula : C₂₀H₁₉BrO₄.
  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane.
  • Stability : Sensitive to prolonged light exposure; store at –20°C under inert gas .
  • LogP : Predicted ~3.2 (using ChemDraw), indicating moderate lipophilicity for cellular uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for benzyloxy group introduction but may require higher temperatures (80–100°C) .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromination efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate 4:1 to 1:1) resolves intermediates. For final product, recrystallization in ethanol yields >90% purity .

Q. What analytical methods resolve contradictions in biological activity data?

  • Dose-Response Curves : Use IC₅₀ values from assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to distinguish target-specific effects from nonspecific toxicity .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess degradation rates. Low stability (e.g., t₁/₂ < 30 min) may explain inconsistent in vivo results .
  • SAR Studies : Compare activity of analogs (e.g., replacing benzyloxy with methoxy or halogens) to identify critical substituents .

Q. What strategies validate the compound’s mechanism of action in antimicrobial studies?

  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric methods. For example, DHFR inhibition is monitored at 340 nm (NADPH oxidation) .
  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .
  • Resistance Profiling : Serial passage experiments with sub-MIC concentrations to evaluate resistance development .

Q. How are computational methods applied to study this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like COX-2 (PDB ID: 5KIR). The bromine atom shows hydrophobic interactions with Val523, while the benzyloxy group stabilizes via π-π stacking .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD values <2 Å indicate stable target-ligand complexes .
  • ADMET Prediction : SwissADME or pkCSM models predict moderate bioavailability (F = 50–60%) and potential CYP3A4 inhibition .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

  • Issue : Competing hydrolysis of the ethyl ester in aqueous conditions.
  • Solution : Use anhydrous solvents (e.g., dry THF) and molecular sieves to absorb water. Employ Steglich esterification (DCC/DMAP) for acid-sensitive intermediates .

Q. What protocols ensure reproducibility in biological assays?

  • Standardization : Pre-treat cells with 0.1% DMSO (vehicle control) and normalize data to housekeeping genes (e.g., GAPDH).
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal activity) .

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